molecular formula C13H15N5O3 B15214380 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 62195-31-7

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214380
CAS No.: 62195-31-7
M. Wt: 289.29 g/mol
InChI Key: HEQNPYLIUPTSHF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methylpiperazin-1-yl group and a nitro group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of nucleophilic substitution reactions, where the nitro group is introduced via nitration, and the piperazine ring is added through a substitution reaction with an appropriate piperazine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperazine ring differentiates it from other similar compounds, potentially offering unique therapeutic benefits .

Properties

CAS No.

62195-31-7

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H15N5O3/c1-15-6-8-16(9-7-15)12-11(18(20)21)13(19)17-5-3-2-4-10(17)14-12/h2-5H,6-9H2,1H3

InChI Key

HEQNPYLIUPTSHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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